molecular formula C9H9N3O B6182499 1-methyl-1H-indazole-5-carboxamide CAS No. 2639439-85-1

1-methyl-1H-indazole-5-carboxamide

Cat. No. B6182499
CAS RN: 2639439-85-1
M. Wt: 175.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-indazole-5-carboxamide is a chemical compound with the molecular weight of 175.19 . It is a key component in various functional molecules and is used in a variety of applications .


Synthesis Analysis

The synthesis of 1-methyl-1H-indazole-5-carboxamide involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indazole-5-carboxamide is complex and involves several key components. The molecule has a molecular weight of 175.19 and its InChI key is PVROETJHCUDAFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1-methyl-1H-indazole-5-carboxamide are diverse and complex. They include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Safety and Hazards

1-methyl-1H-indazole-5-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for the study of 1-methyl-1H-indazole-5-carboxamide involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-indazole-5-carboxamide involves the reaction of 1-methyl-1H-indazole-5-carboxylic acid with a suitable amine to form the corresponding amide.", "Starting Materials": [ "1-methyl-1H-indazole-5-carboxylic acid", "Suitable amine (e.g. methylamine, ethylamine, etc.)", "Reagents and solvents (e.g. EDC, HOBt, DMF, etc.)" ], "Reaction": [ "Dissolve 1-methyl-1H-indazole-5-carboxylic acid and the suitable amine in DMF.", "Add EDC and HOBt to the reaction mixture and stir for several hours at room temperature.", "Monitor the reaction progress by TLC or HPLC.", "Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain the pure 1-methyl-1H-indazole-5-carboxamide." ] }

CAS RN

2639439-85-1

Molecular Formula

C9H9N3O

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.